molecular formula C17H12ClN3O4S B2517819 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 312743-80-9

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

Cat. No. B2517819
CAS RN: 312743-80-9
M. Wt: 389.81
InChI Key: QDCKUODNZKNGGB-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide" is a chemically synthesized molecule that appears to be related to a family of compounds with potential pharmacological activities. The structure of this compound suggests the presence of a thiazole ring, a nitro group, and a methoxy group, which are common functional groups in medicinal chemistry. The compound's synthesis and properties may be inferred from related research on similar benzamide derivatives and their biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of benzamide derivatives from starting materials such as 5-chloro-2-methoxybenzamide or 2-methoxy-4-chlorobenzoic acid. For instance, substituted pyrazoline derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . Similarly, 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides were used as starting materials to prepare a series of substituted heterocyclic derivatives . These methods involve reactions with various nucleophiles such as methylhydrazine, phenylhydrazine, and hydrazine hydrate, followed by acetylation or reaction with secondary amines.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, MS, IR, and X-ray diffraction. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . The absolute configuration and 3D structural configurations of 5-chloro-2-methoxy-N-phenylbenzamide derivatives were elucidated using X-ray single crystal diffractometry, revealing planarity and deviations in structure upon modification of the amide group .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on the functional groups present. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, undergoes ring opening to produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The dipole moment, as estimated through molecular modeling, reflects the molecule's ability to interact with surrounding molecules, which is significant for its reactivity and potential use in medicinal applications . The spectroscopic properties, including IR and UV-Vis spectra, provide insights into the electronic structure and possible interactions with light . The reactivity and stability of these compounds can also be inferred from their behavior in various chemical reactions, as demonstrated by the selective formation of reaction products .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Research efforts often focus on the synthesis of complex organic compounds, leveraging their structural motifs for potential applications in drug discovery and materials science. For example, compounds structurally similar to "2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide" are synthesized for their potential antibacterial activities and for exploring their interactions with biological targets, showcasing the relevance of such compounds in medicinal chemistry (Havaldar, Bhise, & Burudkar, 2004).

Pharmacological Studies

Derivatives similar to the compound are evaluated for their pharmacological effects, such as anticonvulsant properties. This research underscores the importance of these compounds in the development of new therapeutic agents (Faizi et al., 2017). The structural components, such as the thiazole ring and nitrobenzamide moiety, play critical roles in interacting with biological receptors, demonstrating the compound's potential in drug design and discovery.

Molecular Modeling and Structural Analysis

The study of compounds with similar structural frameworks involves detailed molecular modeling to understand their interactions at the atomic level. For instance, research on N-3-hydroxyphenyl-4-methoxybenzamide provided insights into intermolecular interactions and molecular geometry through crystallography and DFT calculations, highlighting the compound's potential for further investigation in materials science and pharmaceuticals (Karabulut et al., 2014).

Antitumor and Antibacterial Applications

Compounds structurally related to "this compound" are assessed for their cytotoxic effects against various cancer cell lines, demonstrating the potential of these molecules in cancer therapy (Hour et al., 2007). Additionally, the synthesis of novel derivatives and their screening against bacterial infections suggest the compound's relevance in addressing antimicrobial resistance (Desai, Rajpara, & Joshi, 2013).

Safety and Hazards

Safety and hazards associated with similar compounds include skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monooxygenases, which are involved in oxidative reactions. The interaction between this compound and these enzymes can lead to the modulation of metabolic pathways and the alteration of cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit monooxygenases by binding to their heme groups, thereby preventing the oxidation of substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity rather than enhanced therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by monooxygenases and other oxidative enzymes. This compound can be metabolized to form reactive intermediates, which can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and activating apoptotic pathways. The precise localization of this compound can determine its effectiveness in modulating cellular processes .

properties

IUPAC Name

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)14-9-26-17(19-14)20-16(22)12-8-10(21(23)24)6-7-13(12)18/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCKUODNZKNGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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